Phenethyl tiglate
Overview
Description
Phenethyl tiglate, also known as 2-phenylethyl (E)-2-methylbut-2-enoate, is a fatty acid ester with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by its pleasant green, rose-like odor and is used in various applications, particularly in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl tiglate can be synthesized through the esterification of tiglic acid with phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of tiglic acid and phenethyl alcohol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Phenethyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Phenethyl tiglate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research indicates its potential therapeutic applications due to its antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of phenethyl tiglate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is attributed to its ability to interfere with essential cellular processes in bacteria and fungi. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Phenethyl tiglate can be compared with other similar compounds such as:
Phenethyl acetate: Another ester with a pleasant odor, commonly used in the fragrance industry.
Phenethyl propionate: Similar in structure and used in flavors and fragrances.
Phenethyl butyrate: Known for its fruity odor and used in flavor formulations.
Uniqueness: this compound stands out due to its specific combination of a green, rose-like odor and its potential antimicrobial properties, making it valuable in both the fragrance industry and potential therapeutic applications .
Biological Activity
Phenethyl tiglate, also known as 2-phenylethyl tiglate, is an ester compound with the molecular formula C₁₃H₁₆O₂. It has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial, antioxidant, and cytotoxic activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Weight: 204.26 g/mol
- CAS Registry Number: 55719-85-2
- Chemical Structure:
Chemical Structure of this compound
Sources
This compound has been identified in several plant species, including Plumeria rubra and Artemisia annua, contributing to its recognition in traditional medicine and modern pharmacology .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. The compound's effectiveness is often compared to standard antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of common antibiotics like ampicillin and fluconazole, showcasing its potential as a therapeutic agent.
Pathogen | MIC (µg/mL) | Control (Ampicillin/Fluconazole) |
---|---|---|
MRSA | 15 | 20 |
Candida albicans | 12 | 18 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals effectively.
Table: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) | Positive Control (Trolox) |
---|---|---|
This compound | 3.88 ± 0.45 | 1.88 ± 0.45 |
This data indicates that this compound possesses strong antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .
Cytotoxic Activity
This compound has shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies using the MTS assay revealed the following IC50 values for different cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 32.71 ± 1.25 |
Hep3B (Liver Cancer) | 40.71 ± 1.89 |
HeLa (Cervical Cancer) | 315.19 ± 20.5 |
These results suggest that this compound selectively inhibits tumor cell proliferation, particularly in breast and liver cancer cells .
Enzyme Inhibition
This compound also exhibits inhibitory activity against key metabolic enzymes, which could have implications for diabetes management.
Table: Enzyme Inhibition Activity
Enzyme | IC50 (µg/mL) | Positive Control |
---|---|---|
α-Glucosidase | 52.44 ± 0.29 | Acarbose |
Lipase | 478.14 ± 1.2 | Orlistat |
The inhibition of α-glucosidase indicates potential benefits in controlling postprandial blood sugar levels .
Properties
CAS No. |
55719-85-2 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenylethyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |
InChI Key |
KVMWYGAYARXPOL-JYOAFUTRSA-N |
SMILES |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
boiling_point |
139.00 to 140.00 °C. @ 7.00 mm Hg |
density |
1.148-1.159 |
Key on ui other cas no. |
55719-85-2 |
physical_description |
Colourless viscous liquid; very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou |
solubility |
slightly |
Synonyms |
phenethyl tiglate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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